

# A Comparative Guide to the Elemental Composition of $\text{KNiF}_3$ via XPS Analysis

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## Compound of Interest

Compound Name: *Nickel potassium fluoride*

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This guide provides a comparative analysis of the elemental composition of potassium nickel fluoride ( $\text{KNiF}_3$ ), a material of significant interest in catalysis and energy storage.<sup>[1]</sup> The primary technique discussed is X-ray Photoelectron Spectroscopy (XPS), a surface-sensitive quantitative spectroscopic method that provides information on elemental composition, empirical formula, and chemical and electronic states.

This document compares the elemental composition of  $\text{KNiF}_3$  synthesized through different methods and contrasts it with a closely related perovskite fluoride, potassium copper fluoride ( $\text{KCuF}_3$ ), to offer a broader perspective for materials selection and development.

## Comparative Analysis of Elemental Composition

XPS analysis of  $\text{KNiF}_3$  reveals the presence of potassium (K), nickel (Ni), and fluorine (F), as expected from its chemical formula. Additionally, carbon (C) and oxygen (O) are commonly detected as surface contaminants. The atomic concentrations of these elements can vary depending on the synthesis method, highlighting the importance of careful material preparation and characterization.

A recent study compared the elemental composition of  $\text{KNiF}_3$  and  $\text{KCuF}_3$  prepared by mechanochemical and solvothermal methods.<sup>[2][3][4]</sup> The results, summarized in the table below, demonstrate how different synthesis routes can influence the surface composition of these perovskite fluorides.

Material	Synthesis Method	K (at%)	Ni/Cu (at%)	F (at%)	C (at%)	O (at%)
KNiF <sub>3</sub>	Mechanochemical (6h)	22	22	45	8	3
KNiF <sub>3</sub>	Mechanochemical (12h)	24	16	46	10	4
KNiF <sub>3</sub>	Solvothermal	21	13	48	12	6
KCuF <sub>3</sub>	Mechanochemical (6h)	22	22	46	7	3
KCuF <sub>3</sub>	Mechanochemical (12h)	24	16	47	9	4
KCuF <sub>3</sub>	Solvothermal	21	13	49	11	6

Note: Data is adapted from a 2024 study by Carraro et al. and presented here for comparative purposes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The data indicates that with longer milling times in the mechanochemical synthesis, there is a slight increase in potassium and a decrease in the transition metal (Ni or Cu) content on the surface.[\[2\]](#)[\[3\]](#) This is potentially due to the formation of a K<sub>2</sub>NiF<sub>4</sub> or K<sub>2</sub>CuF<sub>4</sub> phase.[\[2\]](#) The solvothermal method also results in a lower surface concentration of the transition metal compared to the 6-hour mechanochemical synthesis.[\[2\]](#)[\[3\]](#)

## Experimental Protocol: XPS Analysis

The following is a representative experimental protocol for conducting XPS analysis on perovskite fluorides like KNiF<sub>3</sub> and KCuF<sub>3</sub>, based on methodologies reported in the literature.[\[2\]](#)[\[3\]](#)

### 1. Sample Preparation:

- The powdered samples of  $\text{KNiF}_3$  and  $\text{KCuF}_3$  are mounted on a sample holder using double-sided adhesive tape.
- The samples are then introduced into the XPS instrument's ultra-high vacuum (UHV) chamber.

### 2. Instrumentation and Data Acquisition:

- XPS Instrument: A Thermo Fisher Scientific K-Alpha+ XPS spectrometer or a similar instrument is used.
- X-ray Source: A monochromatic Al  $K\alpha$  X-ray source (1486.6 eV) is employed.
- Analysis Chamber Pressure: The analysis is conducted under UHV conditions, typically below  $1 \times 10^{-8}$  mbar.
- Survey Scans: Wide energy range survey scans (e.g., 0-1200 eV) are acquired to identify all elements present on the surface.
- High-Resolution Scans: High-resolution spectra are obtained for the core levels of interest: K 2p, Ni 2p, F 1s, C 1s, and O 1s (and Cu 2p for  $\text{KCuF}_3$ ).[\[1\]](#)[\[2\]](#)[\[3\]](#)

### 3. Data Analysis:

- Charge Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.6 eV.[\[2\]](#)[\[3\]](#)
- Peak Fitting: The high-resolution spectra are fitted using appropriate peak models (e.g., Gaussian-Lorentzian functions) after a Shirley background subtraction.[\[2\]](#) This allows for the determination of the chemical states and quantification of the elements.
- Atomic Concentration Calculation: The atomic concentrations of the elements are calculated from the peak areas of the high-resolution spectra, corrected by the respective relative sensitivity factors (RSFs).

## Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative synthesis and characterization of  $\text{KNiF}_3$  and an alternative material like  $\text{KCuF}_3$ .

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## References

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